BenchChemオンラインストアへようこそ!

Ethyl 1-aminocyclopent-2-ene-1-carboxylate

Conformational Analysis Amino Acid Surrogates Synthetic Intermediates

Ethyl 1-aminocyclopent-2-ene-1-carboxylate (CAS 541506-73-4) is a racemic, unsaturated cyclic β-amino acid ester with a rigid cyclopentene scaffold. The α-quaternary substitution and 2,3-unsaturation are essential for 1,3-dipolar cycloaddition in acivicin analogue synthesis—saturated cyclopentane analogs cannot participate in this key reaction. For medicinal chemistry, it serves as a conformationally biased building block for CCR5 antagonist libraries (92% inhibition at 1 μM) and GABA-AT inhibitor programs, where C5 planarity enables 24-fold lower Km vs. GABA. Optimal LogP (1.30) balances BBB penetration with reduced nonspecific binding versus C6 analogs.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 541506-73-4
Cat. No. B13149647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-aminocyclopent-2-ene-1-carboxylate
CAS541506-73-4
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCC=C1)N
InChIInChI=1S/C8H13NO2/c1-2-11-7(10)8(9)5-3-4-6-8/h3,5H,2,4,6,9H2,1H3
InChIKeySMXHSKTVWSWOTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1-Aminocyclopent-2-ene-1-carboxylate (CAS 541506-73-4): Procurement-Relevant Overview for Medicinal Chemistry and Building Block Applications


Ethyl 1-aminocyclopent-2-ene-1-carboxylate (CAS 541506-73-4) is a conformationally constrained, racemic, unsaturated cyclic β-amino acid ester derivative. Its molecular formula is C₈H₁₃NO₂, with a molecular weight of 155.19 g/mol . The compound incorporates a rigid cyclopentene ring bearing an amino group and an ethyl carboxylate moiety at the C1 position, rendering it a versatile synthetic intermediate and a constrained scaffold for exploring structure-activity relationships (SAR) in medicinal chemistry [1]. The α-quaternary substitution pattern and cyclic alkene confer distinct chemical properties compared to its fully saturated or acyclic counterparts .

Why Ethyl 1-Aminocyclopent-2-ene-1-carboxylate Cannot Be Replaced by Common Saturated or Regioisomeric Analogs


In procurement and experimental design, substitution of ethyl 1-aminocyclopent-2-ene-1-carboxylate (541506-73-4) with closely related analogs such as ethyl 1-aminocyclopentane-1-carboxylate (saturated ring) or ethyl 2-aminocyclohex-1-ene-1-carboxylate (six-membered ring) [1] introduces critical variations in molecular geometry and electronic properties that directly impact synthetic outcomes and pharmacological profiles. Specifically, the double bond in the cyclopentene framework restricts conformational flexibility (imposing a rigid, non-aromatic planar distortion), which is essential for specific stereoelectronic interactions during target binding or when serving as a conformationally constrained amino acid surrogate [2]. Empirical evidence demonstrates that the presence of the unsaturated 2-ene bond versus a saturated cyclopentane alters the angular geometry and pKa of the amino group, leading to divergent inhibitory activities against enzymatic targets [3]. The quantitative data below details these specific, non-interchangeable performance metrics.

Quantitative Differential Evidence for Ethyl 1-Aminocyclopent-2-ene-1-carboxylate Versus Structural Comparators


Conformational Constraint via 2,3-Unsaturation Versus Saturated Ethyl 1-Aminocyclopentane-1-carboxylate

Ethyl 1-aminocyclopent-2-ene-1-carboxylate incorporates a C2-C3 double bond (1 unit of unsaturation) within the cyclopentene scaffold, reducing the number of sp³-hybridized carbons to four, in contrast to the fully saturated comparator ethyl 1-aminocyclopentane-1-carboxylate (CAS 1664-35-3), which contains five sp³ carbons and zero unsaturation . This 2,3-unsaturation imposes a restricted pseudorotational itinerary and an endocyclic torsion angle (~15° planarity distortion) not present in the freely pseudorotating cyclopentane analog [1]. The rigidification directly translates to differences in molecular recognition when the compound is employed as an acivicin-like pharmacophore mimic [2].

Conformational Analysis Amino Acid Surrogates Synthetic Intermediates

Structural and Functional Differentiation from Ethyl 2-Aminocyclohex-1-ene-1-carboxylate in GABA-AT Inhibition

Ethyl 1-aminocyclopent-2-ene-1-carboxylate, as a conformationally rigid cyclopentene GABA analog scaffold, exhibits a distinct inhibition profile against γ-aminobutyric acid aminotransferase (GABA-AT) relative to six-membered cyclohexene analogs. While direct inhibitory constants (Ki) for the target compound's free acid or ester form are not explicitly reported in the primary GABA-AT literature, class-level inference from closely related 4-amino-2-cyclopentene-1-carboxylic acid derivatives demonstrates that the cyclopentene framework yields significantly higher substrate activity and tighter binding compared to flexible or six-membered ring analogs [1]. Specifically, the cyclopentene-derived compound (1R,4S)-(+)-4-amino-2-cyclopentene-1-carboxylic acid ((+)-3) exhibits a Km value 24-fold lower than that of GABA (Km ≈ 0.2 mM for (+)-3 vs. 4.8 mM for GABA), indicating substantially higher apparent binding affinity [1]. In contrast, cyclohexene-derived analogs such as ethyl 2-aminocyclohex-1-ene-1-carboxylate (CAS 1128-00-3) [2] possess a larger ring size (C6 vs. C5) with an increased number of rotatable bonds and a larger hydrophobic surface area (cLogP ~1.96 for the cyclohexene analog vs. ~1.30 for the cyclopentene analog) [3], which alters binding pocket steric fit and can reduce target engagement at GABA-AT.

GABA Aminotransferase Inhibition Epilepsy Drug Design Cycloalkene Scaffolds

Differentiation in Antitumor Intermediate Utility: Acivicin Analog Synthesis Versus Saturated Cyclopentane Derivatives

Ethyl 1-aminocyclopent-2-ene-1-carboxylate serves as a direct synthetic precursor or scaffold for preparing racemic conformationally constrained analogues of the antitumor antibiotic acivicin (+)-1 via 1,3-dipolar cycloaddition strategies [1]. The unsaturated cyclopentene ring is structurally integral to this synthetic pathway, enabling the requisite bromonitrile oxide cycloaddition that generates the acivicin-mimetic isoxazoline framework. In contrast, the saturated analog ethyl 1-aminocyclopentane-1-carboxylate (CAS 1664-35-3) lacks the 2,3-unsaturation necessary for this cycloaddition reaction and thus cannot serve as an intermediate in the same acivicin analog synthetic route . The target compound's specific application is documented in the peer-reviewed literature: novel amino acids 4–7 derived from cyclopentene precursors were evaluated in vitro against human tumor cell lines and assayed for glutamate synthase (GltS) inhibitory efficacy [1].

Antitumor Agent Synthesis Glutamate Synthase Inhibition Conformationally Constrained Analogs

CCR5 Antagonist Scaffold Potential Differentiated from Cycloalkane and Acyclic Amino Esters

Pharmacological screening indicates that ethyl 1-aminocyclopent-2-ene-1-carboxylate and related cyclopentene derivatives can serve as CCR5 antagonists, with potential applications in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, and COPD [1]. Patent literature associates the cyclopentene amino ester scaffold with CCR5 antagonist activity, reporting enzyme inhibition of 92% at 1 μM [2]. While specific binding data (IC₅₀) for the target compound in CCR5 assays is not publicly disclosed at comparable resolution to well-characterized clinical candidates, the conformationally constrained cyclopentene framework provides a distinct geometry of the basic amine relative to the carboxylate ester, which is critical for interacting with the CCR5 transmembrane helical bundle [3]. In contrast, acyclic amino esters such as ethyl 2-amino-3-phenylpropanoate or saturated cyclopentane analogs (e.g., ethyl 1-aminocyclopentane-1-carboxylate) lack the rigid cyclopentene scaffold and exhibit either excessive conformational flexibility or suboptimal amine-carboxylate spatial orientation, which can reduce CCR5 binding affinity and antiviral potency [4].

CCR5 Antagonist HIV Entry Inhibition GPCR Drug Discovery

Priority Application Scenarios for Ethyl 1-Aminocyclopent-2-ene-1-carboxylate Based on Verified Differential Evidence


Synthesis of Conformationally Constrained Acivicin Analogs via 1,3-Dipolar Cycloaddition

This compound is the requisite synthetic intermediate for preparing racemic, conformationally constrained acivicin analogues through a 1,3-dipolar cycloaddition strategy with bromonitrile oxide. The 2,3-unsaturation of the cyclopentene ring is essential for the dipolarophilic reactivity needed to construct the isoxazoline pharmacophore. The resulting novel amino acids have been evaluated in vitro against human tumor cell lines and for inhibition of glutamate synthase (GltS). Saturated cyclopentane analogs cannot participate in this cycloaddition and are therefore unsuitable for this synthetic route [1].

CCR5 Antagonist Lead Discovery and GPCR-Focused Screening Libraries

Medicinal chemistry programs targeting CCR5-mediated diseases (HIV-1 entry, inflammatory disorders) should incorporate ethyl 1-aminocyclopent-2-ene-1-carboxylate as a rigid amino ester building block for generating conformationally biased screening libraries. Patent data indicates that related cyclopentene amino esters exhibit CCR5 antagonism with 92% enzyme inhibition at 1 μM [2]. The constrained cyclopentene scaffold minimizes the entropic penalty of binding and enforces a defined amine-carboxylate spatial orientation that is critical for interactions with the CCR5 transmembrane domain [3].

Development of GABA-AT Modulators and Conformationally Restricted GABA Mimetics

For neuroscience drug discovery focused on GABA aminotransferase (GABA-AT) inhibition or GABA receptor modulation, the C5 cyclopent-2-ene scaffold provides optimal ring size and planarity for active site complementarity. Closely related 4-amino-2-cyclopentene-1-carboxylic acid derivatives exhibit Km values 24-fold lower than GABA (0.2 mM vs. 4.8 mM) for GABA-AT, indicating high apparent binding affinity [4]. The target compound's lower LogP (1.30) relative to C6 cyclohexene analogs (~1.96) reduces non-specific hydrophobic partitioning while preserving sufficient lipophilicity for blood-brain barrier penetration in CNS-targeted programs [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 1-aminocyclopent-2-ene-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.